![molecular formula C20H25N3O4 B5630905 5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5630905.png)
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Overview
Description
The compound belongs to a class of organic compounds known for their complex synthesis and potential for diverse biological activities. Such compounds are typically synthesized through multi-step organic reactions, involving the construction of the core pyridine ring followed by functionalization at various positions to introduce specific substituents.
Synthesis Analysis
The synthesis of complex organic compounds like the one mentioned often involves strategies such as the Pictet-Spengler reaction, Suzuki coupling, and various forms of catalytic hydrogenation. For example, novel dicationic imidazo[1,2-a]pyridines and related compounds have been synthesized through processes involving successive brominations, Suzuki couplings, and hydrogenations (Ismail et al., 2004). Such methods may be adapted or modified for the synthesis of the specific compound .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For instance, X-ray powder diffraction data have been reported for related compounds to confirm their structure and purity (Wang et al., 2017).
Scientific Research Applications
Derivative Synthesis and Structural Analysis
Spinacines and Derivatives : New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) include amide, ester, 5-alkyl and acyl, and regiospecific N-im-alkyl and aralkyl derivatives. Their synthesis uses the Pictet-Spengler reaction of N-im-substituted histidines. Cyclic hydantoin derivatives of spinacines are also reported (Klutchko et al., 1991).
X-ray Powder Diffraction : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, was studied using X-ray powder diffraction to determine its structure (Wang et al., 2017).
Medicinal Chemistry
- Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines show significant antiprotozoal activity. These compounds display strong DNA affinities and demonstrate in vitro and in vivo efficacy against Trypanosoma and Plasmodium species (Ismail et al., 2004).
Synthetic Routes and Chemical Transformations
One-Pot Synthesis : A one-pot synthesis method for imidazo[1,5-a]pyridines has been developed, starting from a carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents (Crawforth & Paoletti, 2009).
Synthetic Route to Dimethyl-Phenyl-Imidazo[4,5-b]pyridin-7-ol : A synthesis pathway involving a series of ring-chain tautomerizations/rearrangements leads to the formation of 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol. This process includes several structurally interesting intermediates (Lis et al., 1990).
Imaging and Diagnostic Applications
- Radioligand for Imaging : A novel radioligand, KR31173, used for imaging the AT1 angiotensin receptor with PET, was developed. This radioligand shows high uptake in adrenal glands, kidneys, and liver, and its uptake can be blocked by specific doses of KR31173 or MK-996 (Mathews et al., 2004).
Novel Compounds and Their Applications
- Novel Imidazo- and Pyrimidopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines : Microwave-assisted synthesis of these novel compounds from 2-ethoxymethylene-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]- pyridine-6-carboxylic acid ethyl ester and 4-chloro-pyridothieno[2,3-d]pyrimidine is reported (Ahmed et al., 2005).
properties
IUPAC Name |
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-18-8-7-14(9-13(18)2)5-4-6-19(24)23-11-16-15(21-12-22-16)10-17(23)20(25)26/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,21,22)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRSUZIQPZPMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)N2CC3=C(CC2C(=O)O)N=CN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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